molecular formula C15H13F2NO2 B6635885 2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid

2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid

Cat. No. B6635885
M. Wt: 277.27 g/mol
InChI Key: XTDBIJLIIOLJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid, also known as FMA-MA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid has been shown to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine and dopamine in the brain, which can improve cognitive function and alleviate symptoms of neurodegenerative disorders. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid in lab experiments is its potent inhibitory activity against several enzymes. This makes it a promising candidate for the treatment of neurodegenerative disorders. However, one of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid. One direction is to conduct further studies to determine its safety and efficacy in humans. Another direction is to explore its potential applications in other fields, such as cancer research and drug delivery. Additionally, further studies can be conducted to optimize its synthesis method and improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid involves the reaction between 2-fluoro-5-nitrobenzoic acid and 5-fluoro-2-methylbenzylamine. The reaction is carried out in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid.

properties

IUPAC Name

2-fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-9-2-3-11(16)6-10(9)8-18-12-4-5-14(17)13(7-12)15(19)20/h2-7,18H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDBIJLIIOLJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-[(5-fluoro-2-methylphenyl)methylamino]benzoic acid

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